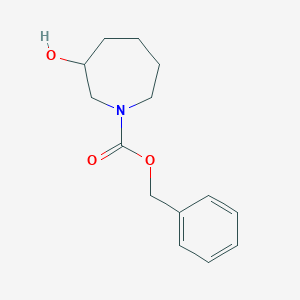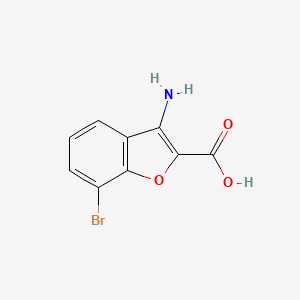![molecular formula C12H14BrN B11860858 7'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-amine](/img/structure/B11860858.png)
7'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-amine is a synthetic organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-amine typically involves multiple steps. One common method includes the bromination of a suitable naphthalene derivative, followed by cyclopropanation and subsequent amination. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
7’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
7’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7’-Bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalen]-3-ylmethanamine
- 7’-Bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalen]-2-carboxylic acid
Uniqueness
7’-Bromo-3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-amine is unique due to its specific spiro structure and the presence of a bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H14BrN |
|---|---|
Molekulargewicht |
252.15 g/mol |
IUPAC-Name |
7-bromospiro[3,4-dihydro-1H-naphthalene-2,1'-cyclopropane]-1-amine |
InChI |
InChI=1S/C12H14BrN/c13-9-2-1-8-3-4-12(5-6-12)11(14)10(8)7-9/h1-2,7,11H,3-6,14H2 |
InChI-Schlüssel |
LNUGOOXZXJVGHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2)C(C3=C1C=CC(=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


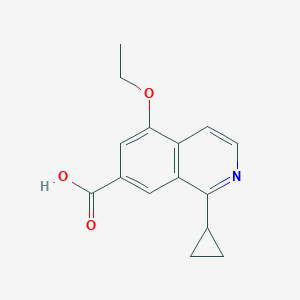
![2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11860782.png)
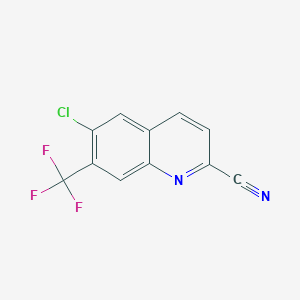
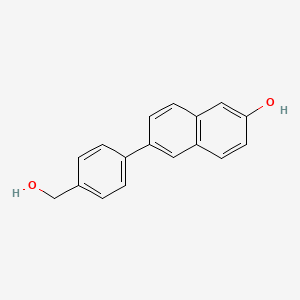
![9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11860795.png)
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B11860799.png)
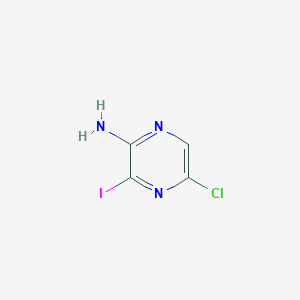
![6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11860807.png)
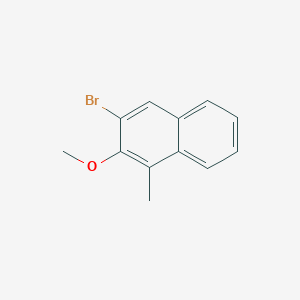

![2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11860821.png)

